Magnesium hypophosphite

Description

Overview of Hypophosphite Chemistry in Inorganic Systems

Hypophosphites, also known as phosphinates, are a class of phosphorus compounds derived from hypophosphorous acid. taylorandfrancis.com In inorganic chemistry, the hypophosphite anion (H₂PO₂⁻) is a notable reducing agent. taylorandfrancis.comchemicalbook.com The chemistry of inorganic hypophosphites is characterized by the phosphorus atom in a low oxidation state (+1), which predisposes these compounds to undergo oxidation. This reactivity is central to their function in various chemical processes. The general formula for hypophosphites is M(H₂PO₂)ₓ, where M is a metal cation and x is its valence. The structure of the hypophosphite anion features a central phosphorus atom bonded to two hydrogen atoms and two oxygen atoms. researchgate.net This unique structure influences the chemical and physical properties of the corresponding metal hypophosphites.

Evolution of Research in Magnesium Hypophosphite Science

Historically, research into this compound has been driven by its practical applications. It was initially used in the pharmaceutical field as a tonic. ncats.io Over time, its role has expanded significantly into various industrial sectors. Modern research focuses on its utility as a flame retardant, a reducing agent in electroless plating, and a catalyst in polymerization processes. pmarketresearch.comgoogle.comgoogle.com Recent studies have also explored its use in advanced materials, such as hybrid perovskites, highlighting the ongoing evolution of research into this versatile compound. at.uaacs.orgaip.org

Structure

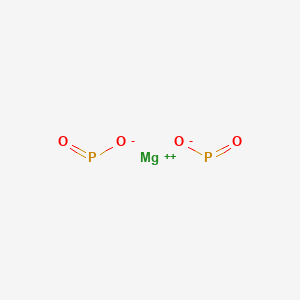

2D Structure

Properties

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-33-3 | |

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements in Magnesium Hypophosphite Production

Neutralization Reactions for Magnesium Hypophosphite Synthesis

Neutralization is a fundamental and widely used method for synthesizing this compound. researchgate.netprocurementresource.com This process involves the reaction of a magnesium-based alkali with hypophosphorous acid.

The most direct synthesis route involves the neutralization of hypophosphorous acid with either magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). procurementresource.com In this reaction, the magnesium base reacts with the acid to form this compound and water. The resulting salt, often in its hexahydrate form (Mg(H₂PO₂)₂·6H₂O), can then be crystallized from the solution by evaporation. innospk.comchemscience.com

The chemical equation for the reaction with magnesium oxide is: MgO + 2H₃PO₂ → Mg(H₂PO₂)₂ + H₂O

This method is valued for its straightforward stoichiometry and the direct formation of the desired product. procurementresource.com

Careful control over reaction conditions is critical to maximize the yield and purity of this compound while preventing the degradation of the reactants and products. Temperature and the molar ratio of reactants are the most significant parameters.

Temperature: Elevated temperatures can lead to the decomposition of hypophosphite ions. For many hypophosphite synthesis reactions, maintaining the temperature within a specific range is crucial. For instance, in related synthesis processes, temperatures are often kept between 20°C and 60°C. procurementresource.comgoogle.com For reactions involving sodium hypophosphite and magnesium hydroxide, temperatures should be maintained below 80°C to avoid decomposition.

Stoichiometry: Adhering to the correct molar ratios of reactants is essential to ensure the complete conversion and to prevent the presence of unreacted starting materials in the final product. In double decomposition methods, for example, a 2:1 molar ratio of sodium hypophosphite to magnesium hydroxide is recommended.

Table 1: Optimized Parameters for Hypophosphite Synthesis

| Parameter | Recommended Value/Range | Rationale |

|---|---|---|

| Reaction Temperature | 20°C - 60°C | Prevents thermal decomposition of hypophosphite ions. procurementresource.comgoogle.com |

| pH Control | Adjusted to 5-7 | Ensures stability of the hypophosphite salt in solution. google.com |

| Stoichiometric Ratio | 1.5:1 to 3:1 (Sodium Hypophosphite to Mg Salt) | Ensures efficient conversion and high product yield. google.com |

Double Decomposition and Metathesis Reactions

Double decomposition, or metathesis, offers an alternative pathway to producing this compound, often utilizing more readily available or cost-effective starting materials. google.com

This compound can be synthesized through the reaction of sodium hypophosphite and magnesium hydroxide. This process typically requires maintaining temperatures below 80°C and using a 2:1 molar ratio of sodium hypophosphite to magnesium hydroxide to prevent the presence of unreacted residues. The resulting this compound hexahydrate is then purified through recrystallization from aqueous solutions.

Joint production methods often employ a soluble magnesium salt, such as magnesium chloride, which reacts with sodium hypophosphite in an aqueous solution. google.com This double decomposition reaction precipitates the less soluble this compound, while the more soluble sodium salt (sodium chloride) remains in the solution. google.com

The general process involves:

Preparing separate aqueous solutions of sodium hypophosphite and a soluble magnesium salt. procurementresource.comgoogle.com

Mixing the two solutions and allowing them to react, typically at a controlled temperature between 20°C and 60°C. procurementresource.comgoogle.com

Cooling the mixture to facilitate the precipitation of crude this compound. procurementresource.com

Filtering the crude product, washing it with water to remove the soluble sodium by-product, and then drying to obtain high-purity this compound. procurementresource.com

Table 2: Example of a Joint Production Reaction

| Reactant A | Reactant B | Reaction Temperature | Reaction Time | Product |

|---|

A metathesis reaction can also be designed using calcium hypophosphite and magnesium sulfate (B86663) heptahydrate. In this process, the reactants are dissolved in water, and upon mixing, a double decomposition reaction occurs.

The anticipated reaction is: Ca(H₂PO₂)₂ + MgSO₄ → Mg(H₂PO₂)₂ + CaSO₄

In this reaction, calcium sulfate (CaSO₄), which has very low solubility in water, precipitates out of the solution, leaving the desired this compound dissolved. The solid calcium sulfate is removed by filtration, and the this compound can then be recovered from the filtrate by evaporation and crystallization. This method is analogous to other metathesis reactions used for preparing various hypophosphite salts. wjygy.com.cn

Alternative Synthetic Routes

An established industrial method for producing hypophosphite salts involves the reaction of elemental white phosphorus (P₄) with an aqueous solution of a metal hydroxide. atamankimya.comatamanchemicals.com This process is typically conducted by reacting elemental phosphorus with hot aqueous solutions of alkali or alkaline earth metal hydroxides, such as calcium hydroxide (Ca(OH)₂). atamankimya.comrsc.org

The general reaction produces hypophosphite, along with byproducts like phosphite (B83602), phosphine (B1218219), and hydrogen gas. rsc.org A key challenge in this synthesis route is the separation of the desired hypophosphite from the phosphite contaminant. This is often achieved by precipitating the less soluble calcium phosphite, allowing the more soluble hypophosphite salt to be separated. rsc.org

While direct synthesis with magnesium hydroxide is feasible, a common two-step industrial approach involves:

First, producing calcium hypophosphite via the reaction of elemental phosphorus with calcium hydroxide. atamankimya.com

Second, reacting the resulting calcium hypophosphite with a magnesium salt, such as magnesium sulfate. This causes the precipitation of insoluble calcium sulfate, leaving the desired this compound in the solution.

The reaction can be summarized as follows:

Step 1: P₄ + 2 Ca(OH)₂ + 4 H₂O → 2 Ca(H₂PO₂)₂ + 2 H₂

Step 2: Ca(H₂PO₂)₂ + MgSO₄ → Mg(H₂PO₂)₂ + CaSO₄↓

This method leverages the low cost of lime (calcium hydroxide) and provides a viable pathway to various hypophosphite salts, including this compound. atamankimya.com

Purity and Crystallization Techniques

Recrystallization from aqueous solutions is a primary technique for purifying this compound. This method is particularly effective for yielding high-purity this compound hexahydrate (Mg(H₂PO₂)₂·6H₂O). The process relies on the principle that the solubility of this compound in water is temperature-dependent.

The typical recrystallization process involves:

Dissolving the crude this compound product in a minimum amount of hot water to create a saturated solution.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound drops, causing the pure compound to crystallize out of the solution.

Separating the purified crystals from the remaining solution (mother liquor), which retains the majority of the soluble impurities.

The collected crystals are then washed, often with a small amount of cold solvent, and dried.

This technique effectively removes impurities that have different solubility characteristics than the target compound, leading to a product with significantly enhanced purity.

Industrial Scale-Up and Process Engineering Considerations

Scaling up the production of this compound from a laboratory setting to an industrial scale requires careful consideration of several process engineering factors to ensure safety, efficiency, and product quality. Key parameters for the synthesis involving the reaction of a magnesium salt with a hypophosphite source are outlined below. procurementresource.com

| Parameter | Industrial Consideration | Rationale |

| Reaction Temperature | Typically maintained between 20-60°C, and should not exceed 80°C. procurementresource.com | Prevents the thermal decomposition of the hypophosphite anion (H₂PO₂⁻), which would reduce yield and purity. |

| Stoichiometry | Precise control of molar ratios, such as a 2:1 ratio of sodium hypophosphite to a magnesium source. | Ensures complete reaction, maximizes yield, and prevents the presence of unreacted residues in the final product. |

| Purification | Multi-step filtration and washing after initial crystallization. procurementresource.com | Removes soluble byproducts and unreacted starting materials to achieve high-purity this compound. procurementresource.com |

| Drying | Performed under controlled conditions to obtain the final product. procurementresource.com | Final step to remove residual moisture and yield the stable crystalline solid. |

Beyond the reaction parameters, industrial production is heavily influenced by supply chain logistics. A significant portion of the world's magnesium is sourced from a concentrated geographic region, which can lead to price volatility and supply chain vulnerabilities due to regulatory changes or logistical disruptions. pmarketresearch.com Therefore, strategic sourcing of raw materials is a critical consideration for large-scale, cost-effective manufacturing.

Crystallographic and Structural Elucidation of Magnesium Hypophosphite Compounds

Hydrated Forms and Polymorphism in Magnesium Hypophosphite

This compound is known to exist in hydrated forms, with the hexahydrate, Mg(H₂PO₂)₂·6H₂O, being a key subject of crystallographic studies. The presence of water molecules is integral to its crystalline framework. Furthermore, the compound exhibits polymorphism, the ability to exist in more than one crystal structure, adding a layer of complexity to its solid-state chemistry. researchgate.netugr.es

Structural Characterization of Hexahydrate Forms

The hexahydrate of this compound, chemically represented as Mg(H₂O)₆₂, has been a focal point of structural analysis. researchgate.net X-ray diffraction studies have been instrumental in determining its precise atomic arrangement. researchgate.netugr.es One of the characterized forms crystallizes in a tetragonal system. researchgate.net

Analysis of Polymorphic Variations

Research has identified different polymorphic forms of this compound hexahydrate. researchgate.netugr.es One investigation detailed a new polymorph where the planes of the trans water molecules that form the octahedral coordination sphere around the magnesium atoms are in a staggered conformation. researchgate.net This is in contrast to other known structures where these planes might be arranged differently. The existence of such polymorphs highlights how subtle changes in the crystallization conditions can lead to different packing arrangements and, consequently, distinct physical properties. The study of these variations is essential for a comprehensive understanding of the material's behavior.

Coordination Environment of Magnesium(II) Cations

The properties and stability of this compound crystals are intrinsically linked to the coordination environment of the magnesium(II) cations. This environment is characterized by a specific geometry and the direct involvement of water molecules.

Octahedral Coordination Geometry

The magnesium(II) cation in this compound hexahydrate consistently exhibits an octahedral coordination geometry. researchgate.netresearchgate.net This means that each Mg²⁺ ion is surrounded by six oxygen atoms, forming a shape analogous to an octahedron. researchgate.net In the hexahydrate, these six oxygen atoms are provided by the water molecules of hydration. researchgate.netresearchgate.net This octahedral coordination is a common and stable arrangement for magnesium(II) ions in hydrated salts. The symmetry of this coordination sphere can vary slightly between different polymorphs. For instance, in one form, the [Mg(H₂O)₆]²⁺ cation possesses 222 symmetry. researchgate.net

Role of Water Molecules in Coordination Sphere

The water molecules in this compound hexahydrate are not merely occupying space within the crystal lattice; they play a direct and crucial role in the primary coordination sphere of the magnesium(II) cations. researchgate.netresearchgate.net Each magnesium ion is directly bonded to six water molecules, forming the stable hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. researchgate.net The Mg-O bond lengths have been determined with precision, with one study reporting two independent bond lengths of 2.044 (3) Å and 2.066 (5) Å. researchgate.net These coordinated water molecules are essential for stabilizing the crystal structure through their direct interaction with the metal center.

Intermolecular Interactions and Packing Arrangements

The primary intermolecular forces at play are hydrogen bonds. researchgate.netresearchgate.net The hydrogen atoms of the coordinated water molecules act as hydrogen bond donors, forming strong O-H···O hydrogen bonds with the oxygen atoms of the hypophosphite anions. researchgate.net This extensive hydrogen bonding network links the cationic and anionic components, creating a robust and stable three-dimensional structure. The O-H···O bond lengths have been measured, with values such as 2.752 Å, 2.749 Å, and 2.762 Å being reported. researchgate.net

The packing of the ions in the crystal can be described in terms of established crystallographic models. In one polymorph, the magnesium(II) cations adopt a pseudo-face-centered cubic arrangement, with the phosphorus atoms of the hypophosphite anions residing in the tetrahedral cavities of this packing. researchgate.net This efficient packing arrangement maximizes the stabilizing interactions within the crystal. The hypophosphite anions themselves are positioned in a way that facilitates the formation of the hydrogen bond network with the surrounding hexaaquamagnesium(II) cations. researchgate.net

Table of Crystallographic Data for a Polymorph of this compound Hexahydrate

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

| a, b | 10.33(1) Å |

| c | 20.38(2) Å |

| Z | 8 |

| Mg-O Bond Length 1 | 2.044(3) Å |

| Mg-O Bond Length 2 | 2.066(5) Å |

| P-O Bond Length | 1.507(3) Å |

| O-P-O Angle | 116.2(3)° |

| O-H···O Bond Length 1 | 2.752 Å |

| O-H···O Bond Length 2 | 2.749 Å |

| O-H···O Bond Length 3 | 2.762 Å |

| Data from a 1973 study on the crystal structure of this compound hexahydrate. researchgate.net |

Hydrogen Bonding Networks Involving Hypophosphite Anions and Water Molecules

In the hydrated form, specifically hexaaquamagnesium(II) bis(hypophosphite) (Mg(H₂O)₆₂), extensive hydrogen bonding plays a crucial role in the stability of the crystal lattice. The hypophosphite anions (H₂PO₂⁻) are not directly coordinated to the magnesium cation. Instead, they are intricately linked to the coordinated water molecules of the [Mg(H₂O)₆]²⁺ complex through a network of hydrogen bonds. Current time information in Bangalore, IN.aip.org Each oxygen atom of the hypophosphite anion acts as a hydrogen bond acceptor, forming bonds with hydrogen atoms from the water molecules of different neighboring hexaaquamagnesium(II) cations. crystallography.net This creates a robust, three-dimensional framework that holds the cationic complexes and the hypophosphite anions together. The hydrogen atoms of the hypophosphite anion are also involved in contacts with the oxygen atoms of the water molecules. Current time information in Bangalore, IN.

In a polymorph of hexaaquamagnesium(II) bis(hypophosphite), the O—H⋯O—P hydrogen bond lengths have been determined, further quantifying the interactions within this network. Current time information in Bangalore, IN. The geometry of the hypophosphite anion in these structures is typically close to the idealized point symmetry mm2. crystallography.net

Cationic Arrangements and Tetrahedral Cavities

The crystal structure of hexaaquamagnesium(II) bis(hypophosphite) and its isomorphous counterparts containing other divalent metals like cobalt and nickel, exhibits a highly ordered arrangement of its constituent ions. Current time information in Bangalore, IN.crystallography.net The magnesium(II) cations, each octahedrally coordinated by six water molecules to form [Mg(H₂O)₆]²⁺, are arranged in a pseudo-face-centered cubic (FCC) lattice. Current time information in Bangalore, IN.aip.org This arrangement creates specific voids within the crystal structure.

Structural Studies of this compound Hybrid Perovskites

A newer class of materials, hybrid organic-inorganic perovskites incorporating this compound, has been synthesized and structurally characterized. These materials adopt the general ABX₃ perovskite architecture, where 'A' is an organic cation, 'B' is the magnesium cation, and 'X' is the hypophosphite (H₂POO⁻) linker.

Crystal System and Space Group Determination

One such example is 1,2,4-triazolium this compound, [Trz][Mg(H₂POO)₃]. Single-crystal X-ray diffraction studies at room temperature have revealed that this compound crystallizes in the monoclinic crystal system . aip.org The specific space group was determined to be P2₁/c . aip.org This centrosymmetric space group indicates that the material does not exhibit spontaneous electric polarization. aip.org Another example, guanidinium (B1211019) this compound, [Gua][Mg(H₂POO)₃], also forms a 3D perovskite-like structure. at.ua

Lattice Parameters and Unit Cell Volume

For [Trz][Mg(H₂POO)₃], the lattice parameters for its monoclinic unit cell have been precisely measured. aip.org The values are as follows:

| Lattice Parameter | Value (Å) |

| a | 9.6546(5) |

| b | 8.4977(6) |

| c | 13.1101(7) |

| β (angle) | 98.387(5)° |

These parameters define the size and shape of the fundamental repeating unit of the crystal.

Bond Angles and Distances within Frameworks (e.g., O-P-O, P-O-Mg)

The internal geometry of the [Trz][Mg(H₂POO)₃] perovskite framework has been detailed through the analysis of bond angles and distances. The framework is built from corner-sharing MgO₆ octahedra linked by hypophosphite anions. The asymmetric unit of this structure contains three distinct hypophosphite ligands, leading to variations in bond angles. aip.org

Key bond angles and distances are summarized below:

| Bond Angle/Distance | Value |

| O-P-O Angles | |

| 118.298(95)° | |

| 116.521(92)° | |

| 115.663(89)° | |

| P-O-Mg Angles | Ranging from 125.80(9)° to 147.869(111)° |

| Mg-O Bond Lengths | Ranging from 2.0565(18) Å to 2.1377(18) Å |

Isostructural Relationships with Other Hybrid Perovskites

The compound [Trz][Mg(H₂POO)₃] has been found to be isostructural with several other hybrid perovskites. aip.org This means they share the same crystal structure, even though they contain different chemical elements. Known isostructural analogues include:

[Trz][Mn(H₂POO)₃] (a manganese-based hypophosphite perovskite) aip.org

[Im][Mn(H₂POO)₃] (an imidazolium-manganese hypophosphite perovskite) aip.org

[Im][Mg(HCOO)₃] (an imidazolium-magnesium formate (B1220265) perovskite) aip.org

Advanced Crystallographic Methodologies

Single-crystal X-ray diffraction (SC-XRD) is a powerful and indispensable tool for the unambiguous determination of the crystal structure of this compound compounds. aip.orgat.uaresearchgate.net This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rsc.org The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision. rsc.org

For example, SC-XRD studies on [Trz][Mg(H₂POO)₃] revealed its monoclinic crystal system and P2₁/c space group. aip.org The data allowed for the refinement of lattice parameters and the determination of anisotropic atomic displacement parameters for all non-hydrogen atoms. aip.org Similarly, the crystal structure of hexaaquamagnesium(II) hypophosphite, Mg(H₂O)₆₂, has been characterized by SC-XRD, revealing the octahedral coordination of the magnesium ion and the geometry of the hypophosphite anion. researchgate.netiucr.orgresearchgate.net These studies provide fundamental data such as bond lengths and angles, which are crucial for understanding the chemical bonding and intermolecular interactions within the crystal. aip.org

Table 1: Crystallographic Data for [Trz][Mg(H₂POO)₃] at 293 K aip.org

| Parameter | Value |

| Formula | C₃H₈MgN₃O₆P₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6546(5) |

| b (Å) | 8.4977(6) |

| c (Å) | 13.1101(7) |

| β (°) | 98.387(5) |

| Volume (ų) | 1064.42(12) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a complementary and essential technique used to assess the phase purity of bulk samples of this compound compounds. ncl.ac.uk While SC-XRD provides the detailed structure of a single crystal, PXRD confirms that the bulk material consists of a single, uniform crystalline phase. ncl.ac.ukunt.edu The technique involves irradiating a powdered sample with X-rays and recording the diffraction pattern, which serves as a unique fingerprint for a particular crystalline solid. researchgate.netxray.cz

In the synthesis of compounds like [Trz][Mg(H₂POO)₃] and [Gua][Mg(H₂POO)₃], PXRD is routinely used to verify the purity of the crystalline product. aip.orgat.ua The experimental PXRD pattern of the synthesized material is compared with a pattern simulated from the single-crystal structure data. ncl.ac.uk A close match between the two patterns confirms the phase purity of the bulk sample. aip.orgncl.ac.uk This is crucial for ensuring that the measured physical and chemical properties are representative of the intended compound and not influenced by the presence of impurities or other crystalline phases. ncl.ac.ukicdd.com

Precisely locating hydrogen atoms in crystal structures is often challenging with X-ray diffraction alone due to their low scattering power. However, their positions are critical for understanding hydrogen bonding networks, which play a significant role in the structures of this compound compounds. aip.orgat.uaiucr.org

In many crystallographic studies of these compounds, the positions of hydrogen atoms are initially determined from geometric calculations based on the positions of the heavier atoms to which they are bonded. aip.org These positions are then refined using a "riding model," where the hydrogen atoms are constrained to move with their parent atom, and their isotropic displacement parameters are set relative to the parent atom. at.ua For instance, in the structural analysis of [Trz][Mg(H₂POO)₃], all hydrogen atoms were located from molecular geometric calculations and refined with isotropic temperature parameters. aip.org In the case of [Gua][Mg(H₂POO)₃], hydrogen atoms were located from the electron density map and refined using a riding model. at.ua More advanced techniques, such as neutron diffraction, can provide more precise locations for hydrogen atoms due to their comparable scattering length to other nuclei, but X-ray diffraction with careful refinement remains a widely used and valuable method. nih.gov

Spectroscopic Characterization and Vibrational Analysis

Electronic Structure Probing via UV-Vis Spectroscopy

The electronic properties of materials containing magnesium hypophosphite, particularly in the form of hybrid organic-inorganic perovskites, have been investigated using UV-Vis spectroscopy to understand their electronic structure and determine their optical bandgap.

For the hybrid compound guanidinium (B1211019) this compound, [Gua][Mg(H₂POO)₃], the UV-Vis absorption spectrum shows a distinct absorption edge in the deep ultraviolet region, around 200 nm. at.ua The optical bandgap (E_g) for this material was estimated to be approximately 5.94 eV using the Tauc plot method. at.ua Theoretical calculations based on density functional theory (DFT) suggested a direct bandgap of 5.14 eV at the Brillouin zone's Γ point. at.ua The discrepancy between the experimental and calculated values is often attributed to the underestimation of the bandgap by the generalized gradient approximation (GGA) functional used in the calculations. at.ua

In another hybrid perovskite, 1,2,4-triazolium this compound, [Trz][Mg(H₂POO)₃], the light-absorbing properties were also studied. aip.org The absorption cutoff for this compound was identified at 340 nm, which corresponds to a broad bandgap of 5.82 eV. aip.org This value is similar to that observed for the guanidinium-based counterpart. aip.org DFT calculations for the [Trz][Mg(H₂POO)₃] compound indicated an indirect bandgap of 4.36 eV. aip.org The analysis of the partial density of states (PDOS) revealed that the valence band maximum is primarily composed of O-2p states, while the conduction band minimum is dominated by N-2p and C-2p orbitals from the triazolium cation. aip.org

Table 1: Optical Bandgap Data for Hybrid this compound Compounds This interactive table summarizes the experimental and calculated bandgap values for hybrid compounds containing this compound.

| Compound | Absorption Edge/Cutoff (nm) | Experimental Bandgap (eV) | Theoretical Bandgap (eV) | Bandgap Type |

|---|---|---|---|---|

| [Gua][Mg(H₂POO)₃] | ~200 at.ua | 5.94 at.ua | 5.14 at.ua | Direct at.ua |

| [Trz][Mg(H₂POO)₃] | 340 aip.org | 5.82 aip.org | 4.36 aip.org | Indirect aip.org |

Infrared and Raman Spectroscopic Investigations

The vibrational spectra of crystalline solids containing hypophosphite (H₂PO₂⁻) ions are influenced by the symmetry of the crystal lattice. Factor group analysis is a method used to predict the number of active infrared (IR) and Raman bands by considering the site symmetry of the ion within the unit cell and the correlation between the molecular symmetry, site symmetry, and factor group (unit cell) symmetry. kku.ac.thresearchgate.net

For the hypophosphite anion, which has C₂ᵥ symmetry as a free ion, its placement into a crystal lattice with a lower site symmetry can cause the removal of the degeneracy of vibrational modes. researchgate.net This phenomenon, known as correlation field splitting or Davydov splitting, results in the appearance of multiple bands in the spectrum from a single vibrational mode of the free ion. nih.gov For instance, in the crystal structure of methylhydrazinium manganese hypophosphite, the H₂PO₂⁻ ions occupy two different crystallographic sites (Cₛ and C₁ symmetry). nih.gov This leads to a splitting of each fundamental mode into multiple Davydov components, which is observable in the Raman and IR spectra. nih.gov The magnitude of this splitting is related to the strength of the intermolecular interactions within the crystal. nih.gov A similar analysis for manganese hypophosphite monohydrate (Mn(H₂PO₂)₂·H₂O) has been suggested to interpret its FTIR spectra. kku.ac.th

The vibrational spectrum of the hypophosphite ion is characterized by distinct bands corresponding to the stretching and bending modes of its P-H and P-O bonds. In studies of perovskite-type hypophosphites, such as methylhydrazinium manganese hypophosphite, these modes have been identified and assigned. mdpi.com The P-H stretching (νPH₂) modes are typically observed in the 2300-2400 cm⁻¹ range. mdpi.com The PO₂ group gives rise to asymmetric and symmetric stretching modes (νₐₛ(PO₂) and νₛ(PO₂)), which are found in the ranges of 1154–1230 cm⁻¹ and 1024–1062 cm⁻¹, respectively. mdpi.com Deformation modes of the PH₂ group, such as scissoring (δPH₂) and wagging (ωPH₂), often overlap with the PO₂ stretching bands. mdpi.com

Table 2: General Vibrational Band Assignments for the Hypophosphite (H₂PO₂⁻) Ion This interactive table provides a summary of the characteristic vibrational modes for the hypophosphite anion and their typical frequency ranges based on spectroscopic studies of various hypophosphite compounds.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν(PH₂) | P-H Stretching | 2297 - 2379 mdpi.com |

| νₐₛ(PO₂) | Asymmetric P-O Stretching | 1154 - 1204 mdpi.com |

| δ(PH₂) | PH₂ Scissoring/Deformation | 1132 - 1172 mdpi.com |

| ω(PH₂) | PH₂ Wagging | 1070 - 1126 mdpi.com |

| νₛ(PO₂) | Symmetric P-O Stretching | 1048 - 1092 mdpi.com |

| τ(PH₂) | PH₂ Twisting | 910 - 921 mdpi.com |

| ρ(PH₂) | PH₂ Rocking | 799 - 824 mdpi.com |

| δ(PO₂) | PO₂ Scissoring/Bending | 474 - 519 mdpi.com |

Detailed spectroscopic investigations can sometimes reveal previously unreported or unexpected spectral features. In the study of manganese hypophosphite monohydrate (Mn(H₂PO₂)₂·H₂O), a new band was observed in the FTIR spectrum at 1384 cm⁻¹. kku.ac.th This feature had not been previously reported in other studies of hypophosphite compounds and was noted in both the normal and deuterated samples. kku.ac.th The appearance of such novel bands can provide deeper insights into the specific bonding environment, intermolecular interactions, or structural peculiarities of the compound under investigation. kku.ac.th

Thermal Analysis and Decomposition Pathways

Thermal analysis of this compound reveals its decomposition behavior upon heating. When heated above 200°C, the compound undergoes decomposition. The primary products of this thermal degradation are phosphine (B1218219) gas (PH₃) and magnesium phosphate (B84403) (Mg₃(PO₄)₂). This decomposition is an exothermic process.

The thermal stability and decomposition mechanism are critical for its application as a flame retardant. researchgate.netresearchgate.net When incorporated into materials like cotton or polymers, the heat from a fire triggers its decomposition. researchgate.netresearchgate.net The release of water vapor and non-flammable gases can dilute the combustible gases in the gas phase, while the formation of phosphorus acids and subsequently a protective char layer on the surface of the material acts in the condensed phase to inhibit further burning. researchgate.netfrontiersin.org Studies comparing this compound (MgHP) with aluminum hypophosphite (AlHP) in polyamide 6 have shown differences in their flame-retardant efficiency, which is linked to their specific decomposition behaviors and interactions with the polymer matrix. frontiersin.org The thermal degradation of MgHP in cotton fabrics has been shown to reduce the initial thermal stability of the fabric but increase the final char yield, which is a key aspect of its flame retardant action. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. researchgate.netbiosynth.com It is particularly useful for determining the thermal stability and composition of materials, including their dehydration and decomposition profiles. researchgate.net

For this compound, which typically exists in its hexahydrate form (Mg(H₂PO₂)₂·6H₂O), TGA reveals a multi-stage decomposition process. The initial stages are characterized by the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Research has shown that the dehydration of this compound hexahydrate begins at relatively low temperatures. In a typical TGA curve, the compound shows a significant mass loss corresponding to the removal of its water molecules. The process occurs in distinct steps:

At approximately 100°C, five molecules of water are lost. himedialabs.comkku.ac.th

The final molecule of water is removed at around 180°C, resulting in the formation of anhydrous this compound. himedialabs.comkku.ac.th

Upon further heating, the anhydrous salt undergoes decomposition. This decomposition process typically begins at temperatures above 180°C to 200°C. himedialabs.comkku.ac.thresearchgate.net The primary products of this thermal decomposition are the highly toxic and flammable phosphine gas (PH₃) and magnesium phosphate (Mg₃(PO₄)₂). researchgate.nettno.nl The evolution of phosphine gas is a characteristic feature of the thermal breakdown of many metal hypophosphites.

Studies on related compounds, such as dicyclohexyl this compound (MDCP), also provide insights into the thermal behavior. The decomposition of the anionic hypophosphite group in MDCP has been observed to occur in the range of 200–500°C, with a significant weight loss interval between 350–562°C attributed to the dehydration and carbonization of the anionic groups. tainstruments.comnih.gov

The following table summarizes the key thermal events for this compound hexahydrate as determined by TGA.

| Temperature Range (°C) | Mass Loss Event | Product(s) |

| ~100 | Loss of 5 H₂O molecules | Mg(H₂PO₂)₂·H₂O |

| ~180 | Loss of final H₂O molecule | Anhydrous Mg(H₂PO₂)₂ |

| >180 - 200 | Decomposition | Magnesium Phosphate (Mg₃(PO₄)₂), Phosphine (PH₃) |

Differential Scanning Calorimetry (DSC) for Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net This method allows for the determination of the enthalpy changes (ΔH) associated with thermal transitions, such as phase changes and chemical reactions like dehydration and decomposition. researchgate.net The output of a DSC experiment is a curve of heat flow versus temperature, where endothermic (heat-absorbing) and exothermic (heat-releasing) processes appear as peaks. nih.gov

In the context of this compound, DSC analysis complements TGA by quantifying the energy absorbed or released during the observed mass loss events. The dehydration and decomposition of this compound are both endothermic processes, meaning they require an input of energy to proceed.

The dehydration of Mn(H₂PO₂)₂·H₂O, occurring in the range of 120-180°C, was associated with an enthalpy change (ΔH) of 337.220 J/g. researchgate.net The subsequent decomposition of the anhydrous manganese hypophosphite, observed between 330-370°C, had a significantly larger enthalpy change of 1952.301 J/g. researchgate.net

Based on these findings, the DSC curve for this compound hexahydrate is expected to show at least two major endothermic peaks corresponding to its dehydration and decomposition stages identified by TGA. The first set of peaks would correspond to the multi-step removal of the six water molecules, and a subsequent, likely more intense, peak at a higher temperature would represent the decomposition of the anhydrous salt into magnesium phosphate and phosphine.

The table below presents the enthalpy data for the thermal decomposition of manganese hypophosphite monohydrate, which serves as a reference for the expected thermal behavior of this compound.

| Thermal Event (for Mn(H₂PO₂)₂·H₂O) | Temperature Range (°C) | Enthalpy Change (ΔH) (J/g) |

| Dehydration | 120 - 180 | 337.220 |

| Decomposition | 330 - 370 | 1952.301 |

Chemical Reactivity and Reaction Mechanisms of Magnesium Hypophosphite

Redox Chemistry of the Hypophosphite Anion

The hypophosphite ion is a strong reducing agent, a property derived from the P-H bonds and the low formal oxidation state of phosphorus. wikipedia.org This characteristic underpins its utility in numerous chemical transformations.

Magnesium hypophosphite undergoes oxidation in the presence of strong oxidizing agents, typically yielding phosphate (B84403) species as the final product.

With Hydrogen Peroxide (H₂O₂) , the oxidation of the hypophosphite anion does not proceed readily at room temperature without a catalyst or other activation methods like UV light. nih.goviwaponline.com Studies have shown that in the absence of a catalyst, hypophosphite is stable in H₂O₂ solutions across a wide pH range. iwaponline.com However, processes such as the UV/H₂O₂ system can effectively oxidize both hypophosphite and its intermediate, phosphite (B83602), to phosphate. researchgate.netnih.gov The reaction is enhanced by the continuous feeding of H₂O₂. nih.gov Heterogeneous Fenton-like reactions, using an iron oxide catalyst, have also been demonstrated to facilitate the oxidation of hypophosphite by H₂O₂. nih.goviwaponline.com

With Cerium(IV) (Ce(IV)) , the oxidation is more direct. In acidic media, hypophosphite reacts with Ce(IV), which acts as a powerful one-electron oxidant. atamanchemicals.comchemicalbook.com Kinetic studies of the oxidation of hypophosphorous acid by Ce(IV) in perchloric acid solution indicate that the reaction proceeds through the formation of cerium(IV) hypophosphite complex ions. acs.org The rate of the reaction is dependent on the concentrations of both hypophosphite and cerium(IV), as well as the acidity of the solution. acs.org This reaction has also been investigated in the context of induced electron transfer, where the oxidation of a hypophosphite ligand in a cobalt(III) complex by external Ce(IV) leads to the reduction of the Co(III) center. at.ua

Table 1. Oxidation of Hypophosphite with Strong Oxidizing Agents.

During the oxidation of hypophosphite (P oxidation state +1) to phosphate (P oxidation state +5), several intermediate phosphorus species can be formed. The most significant and stable intermediate is the phosphite ion (HPO₃²⁻ or H₂PO₃⁻, P oxidation state +3). ias.ac.in The oxidation process can be viewed as a stepwise reaction:

Hypophosphite (+1) → Phosphite (+3) → Phosphate (+5)

Cyclic voltammetry studies suggest that the hypophosphite ion is in equilibrium with the phosphite ion in solution, which is then more readily oxidized to phosphate. ias.ac.in In some reaction environments, such as under gamma irradiation, paramagnetic radical intermediates like HPO₂⁻ and PO₃⁻ have been identified. The mechanism of oxidation by Ce(IV) is proposed to involve the formation of cerium(IV)-hypophosphite complexes as reactive intermediates prior to the electron transfer step. acs.org

The potent reducing power of the hypophosphite anion is widely exploited in both inorganic and organic chemistry. ontosight.aidangschat-toh.com

In inorganic synthesis , the most prominent application is in electroless nickel plating. atamanchemicals.com In this process, hypophosphite ions reduce nickel(II) ions in solution to deposit a nickel-phosphorus alloy coating onto a substrate without the use of an external electrical current. atamanchemicals.com It is also effective for reducing other transition metal ions, including those of cobalt, copper, silver, and platinum. atamanchemicals.com

In organic synthesis , hypophosphite salts, such as sodium hypophosphite, have emerged as environmentally benign and cost-effective reducing agents. acs.orgorganic-chemistry.org They are used in a variety of transformations:

Reductive Amination: Sodium hypophosphite can be used to convert carbonyl compounds and amines into substituted amines, offering a non-toxic alternative to borohydride (B1222165) reagents. acs.orgacs.org

Reduction of Nitro Compounds: It can selectively reduce aromatic nitro groups to primary amines, even in the presence of other reducible functional groups. researchgate.netbloomtechz.com

Radical Reactions: Under photocatalytic conditions, the hypophosphite anion can generate a phosphorus-centered radical, which acts as a halogen atom transfer (XAT) agent to activate carbon-halogen bonds for subsequent reactions like hydroalkylation. acs.org

General Reductions: Hypophosphite derivatives are used for the reduction of various functional groups, including halides and diazonium salts. researchgate.net

Table 2. Applications of Hypophosphite as a Reducing Agent.

Decomposition Reactions

When subjected to heat, this compound undergoes decomposition, primarily through a disproportionation reaction.

Heating this compound to sufficiently high temperatures (above 180-200°C) causes it to disproportionate. tnjchem.com In this type of redox reaction, the phosphorus atom (oxidation state +1) is simultaneously reduced and oxidized. The primary products are phosphine (B1218219) gas (PH₃), a highly toxic and pyrophoric gas where phosphorus has an oxidation state of -3, and a magnesium phosphate salt, where phosphorus is in the +5 oxidation state. youtube.com

The general reaction can be represented as:

2 Mg(H₂PO₂)₂(s) → Mg₂(P₂O₇)(s) + 2 PH₃(g) + H₂O(g)

More detailed studies on the sodium salt (NaH₂PO₂) show a complex, multi-step process involving the formation of various pyrophosphates and polyphosphates, as well as hydrogen gas in addition to phosphine. rsc.orgresearchgate.net While the specific intermediates for the magnesium salt may differ, the fundamental outcome of producing phosphine and a stable phosphate salt remains the same.

Table 3. Thermal Decomposition of this compound.

Solution Chemistry and Equilibrium Studies

In aqueous solution, the chemistry of the hypophosphite anion is governed by equilibria. Hypophosphorous acid (H₃PO₂), the parent acid of hypophosphite, is a monobasic acid, meaning only one of its hydrogen atoms is acidic. atamanchemicals.com This is due to its structure, more descriptively written as HOP(O)H₂, where two hydrogen atoms are bonded directly to the phosphorus atom and are not ionizable.

The acid exists in equilibrium with a minor tautomer, HP(OH)₂, although the P(═O)H form is strongly favored. atamanchemicals.comwikipedia.org In solution, the primary equilibrium is its dissociation as a weak acid:

H₃PO₂ + H₂O ⇌ H₃O⁺ + H₂PO₂⁻

The hypophosphite anion itself can participate in further equilibria. For instance, in alkaline solutions, it can establish a pre-equilibrium with hydroxide (B78521) ions before undergoing oxidation. datapdf.com Furthermore, an equilibrium can exist between hypophosphite and phosphite ions, which is relevant to its stepwise oxidation. ias.ac.in The presence and relative concentrations of these different phosphorus oxyanions in solution can be determined using techniques like ion chromatography. oup.com

Solid-Liquid Phase Equilibria in Binary Systems (Mg(H₂PO₂)₂ + H₂O)

The solid-liquid phase equilibria of the this compound–water binary system have been determined using the classical isothermal solubility equilibrium method. researchgate.netdaneshyari.com Research into this system reveals the existence of two distinct solid salts: this compound hexahydrate (Mg(H₂PO₂)₂·6H₂O) and anhydrous this compound (Mg(H₂PO₂)₂). researchgate.netdaneshyari.com

A key finding is the transition temperature between these two forms, which occurs at 325.15 K (52°C). researchgate.netdaneshyari.com Below this temperature, the stable solid phase in equilibrium with the saturated aqueous solution is the hexahydrate form. Above this temperature, the anhydrous salt becomes the stable solid phase. daneshyari.com The eutectic point of the system, where ice and Mg(H₂PO₂)₂·6H₂O coexist with the saturated solution, is found at 272.05 K (-1.1°C). daneshyari.com

The solubility of this compound in water increases with temperature up to the transition point. daneshyari.com Detailed experimental data for the solid-liquid equilibrium of this binary system are presented below.

Interactive Data Table: Solid-Liquid Equilibria in the Mg(H₂PO₂)₂ + H₂O System daneshyari.com

| Temperature (K) | Liquid Phase Composition (wt% Mg(H₂PO₂)₂) | Solid Phase |

| 272.05 | 3.23 | Ice + Mg(H₂PO₂)₂·6H₂O |

| 273.15 | 3.51 | Mg(H₂PO₂)₂·6H₂O |

| 283.15 | 6.15 | Mg(H₂PO₂)₂·6H₂O |

| 298.15 | 11.23 | Mg(H₂PO₂)₂·6H₂O |

| 318.15 | 19.45 | Mg(H₂PO₂)₂·6H₂O |

| 323.15 | 22.43 | Mg(H₂PO₂)₂·6H₂O |

| 325.15 | 23.88 | Mg(H₂PO₂)₂·6H₂O + Mg(H₂PO₂)₂ |

| 333.15 | 24.12 | Mg(H₂PO₂)₂ |

| 348.15 | 25.56 | Mg(H₂PO₂)₂ |

| 373.95 | 28.52 | Mg(H₂PO₂)₂ |

Note: The table data is derived from a study by Tan et al. (2016). The solid phase denoted as S1 in the source corresponds to Mg(H₂PO₂)₂·6H₂O.

Solid-Liquid Phase Equilibria in Ternary Systems (e.g., Mg(H₂PO₂)₂ + NaH₂PO₂ + H₂O, Mg(H₂PO₂)₂ + MgCl₂ + H₂O)

The phase equilibria of ternary aqueous systems containing this compound have been investigated to understand its behavior in the presence of other salts, which is crucial for processes like its synthesis via double decomposition reactions. daneshyari.com

Mg(H₂PO₂)₂ + NaH₂PO₂ + H₂O System

At a constant temperature of 298.15 K (25°C), the phase diagram for the ternary system Mg(H₂PO₂)₂ + NaH₂PO₂ + H₂O is characterized by two invariant points and three distinct crystallization fields. researchgate.netdaneshyari.com The solid phases that can form are this compound hexahydrate (Mg(H₂PO₂)₂·6H₂O), sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), and an incompatible double salt, NaMg(H₂PO₂)₃. researchgate.netdaneshyari.comresearchgate.net The presence of sodium hypophosphite significantly decreases the solubility of this compound, a phenomenon known as the salting-out effect. researchgate.net

Interactive Data Table: Solid-Liquid Equilibria in the Mg(H₂PO₂)₂ + NaH₂PO₂ + H₂O System at 298.15 K researchgate.net

| Liquid Phase Composition (wt%) | Solid Phase | |

| Mg(H₂PO₂)₂ | NaH₂PO₂ | |

| 11.23 | 0.00 | Mg(H₂PO₂)₂·6H₂O |

| 4.31 | 18.25 | Mg(H₂PO₂)₂·6H₂O |

| 1.05 | 32.14 | Mg(H₂PO₂)₂·6H₂O |

| 0.28 | 44.87 | Mg(H₂PO₂)₂·6H₂O + NaMg(H₂PO₂)₃ |

| 0.25 | 44.81 | NaMg(H₂PO₂)₃ |

| 0.15 | 49.95 | NaMg(H₂PO₂)₃ + NaH₂PO₂·H₂O |

| 0.00 | 50.12 | NaH₂PO₂·H₂O |

Mg(H₂PO₂)₂ + MgCl₂ + H₂O System

The study of the Mg(H₂PO₂)₂ + MgCl₂ + H₂O ternary system, also at 298.15 K, reveals a more complex phase diagram. researchgate.netdaneshyari.com This system also has three crystallization fields, corresponding to the solid phases Mg(H₂PO₂)₂·6H₂O, magnesium chloride hexahydrate (MgCl₂·6H₂O), and a newly identified incompatible double salt, Mg₂(H₂PO₂)₂Cl₂·6H₂O. researchgate.netdaneshyari.com In contrast to the previous system, the solubility of this compound is found to be large in magnesium chloride aqueous solutions. researchgate.net A notable observation in this system is that the hexahydrated form of this compound dehydrates to its anhydrous form in concentrated MgCl₂ solutions. researchgate.net

Interactive Data Table: Invariant Points of the Mg(H₂PO₂)₂ + MgCl₂ + H₂O System at 298.15 K

| Point | Liquid Phase Composition (wt%) | Solid Phase | |

| Mg(H₂PO₂)₂ | MgCl₂ | ||

| E | 21.33 | 29.89 | Mg(H₂PO₂)₂·6H₂O + Mg₂(H₂PO₂)₂Cl₂·6H₂O |

| F | 1.89 | 35.81 | Mg₂(H₂PO₂)₂Cl₂·6H₂O + MgCl₂·6H₂O |

Note: Data for this table is based on the description of the phase diagram in the referenced studies. researchgate.netdaneshyari.comresearchgate.net

Formation and Characterization of Double Salts in Aqueous Systems

The investigation of ternary systems revealed the formation of two distinct double salts. researchgate.net

NaMg(H₂PO₂)₃

This incompatible double salt forms in the aqueous system containing both this compound and sodium hypophosphite at 298.15 K. researchgate.netdaneshyari.com Its formation occurs when the concentrations of the constituent salts in the aqueous solution reach a specific range, leading to its precipitation. researchgate.net The characterization and confirmation of this solid phase species were carried out using Schreinemakers' wet residue method, which is a graphical method for determining the composition of solid phases in equilibrium with a liquid, often supplemented by techniques like X-ray powder diffraction (XRD). researchgate.net

Mg₂(H₂PO₂)₂Cl₂·6H₂O

This double salt was identified during the phase equilibrium study of the Mg(H₂PO₂)₂ + MgCl₂ + H₂O system at 298.15 K. researchgate.netdaneshyari.com It is also classified as an incompatible double salt, meaning it incongruently saturates in water. researchgate.netdaneshyari.com The identification of this previously unknown double salt was achieved through the analysis of the phase diagram, with its composition being confirmed by methods such as Schreinemakers' wet residue analysis and likely XRD to determine its unique crystal structure. daneshyari.comresearchgate.net

Solid State Properties and Phase Behavior

Thermal Transitions and Stability

The thermal behavior of magnesium hypophosphite hybrid perovskites is characterized by distinct phase transitions and unusual expansion properties. These characteristics are intrinsically linked to the dynamic interplay between the organic cation, the metal cation, and the hypophosphite linkers.

Temperature-Induced Phase Transitions in Hybrid Perovskites

Research into the hybrid perovskite guanidinium (B1211019) this compound, [C(NH₂)₃][Mg(H₂POO)₃] or [Gua][Mg(H₂POO)₃], has identified a temperature-induced phase transition. at.uaacs.orgacs.org This compound undergoes a second-order, irreversible phase transition at approximately 291 K. at.uaacs.org This transition, confirmed by differential scanning calorimetry (DSC) and heat capacity measurements, is from a low-temperature (LT) triclinic (P1̅) phase to a high-temperature (HT) triclinic (P1̅) phase. at.uaacs.org The transition is attributed to distortions within the structural framework and the ordering of the guanidinium (Gua) cations. at.uaacs.org

Table 1: Phase Transition Details for [Gua][Mg(H₂POO)₃]

| Property | Value | Reference |

|---|---|---|

| Transition Temperature | ~291 K | at.uaacs.org |

| Transition Order | Second-order | at.uaacs.org |

| Nature | Irreversible | at.uaacs.org |

| Low-Temperature (LT) Phase | Triclinic (P1̅) | acs.org |

| High-Temperature (HT) Phase | Triclinic (P1̅) | acs.org |

| Driving Mechanism | Distortion of framework and Gua cations | at.uaacs.org |

Negative Thermal Expansion Phenomena in this compound Hybrid Perovskites

A remarkable property discovered in [Gua][Mg(H₂POO)₃] is the presence of significant negative thermal expansion (NTE) along one of its crystallographic axes. at.uaacs.org This phenomenon, where a material contracts upon heating, is reported for the first time in a 3D hypophosphite-based perovskite. acs.org Specifically, the NTE occurs along the b-axis, while the a- and c-axes exhibit conventional positive thermal expansion (PTE). at.uaacs.org The magnitude of this negative expansion is different in the low- and high-temperature phases, highlighting the impact of the phase transition on the material's thermomechanical properties. acs.org The NTE in [Gua][Mg(H₂POO)₃] is noted to be larger than that observed in several analogous manganese-, iron-, cobalt-, and zinc-based formate (B1220265) perovskites. aip.org

Table 2: Thermal Expansion Coefficients for [Gua][Mg(H₂POO)₃]

| Axis | Phase | Coefficient (α) in MK⁻¹ | Reference |

|---|---|---|---|

| a-axis (PTE) | Low-Temperature (LT) | 31.1(5) | acs.org |

| High-Temperature (HT) | 30.4(2) | acs.org | |

| b-axis (NTE) | Low-Temperature (LT) | -7.7(7) | at.uaacs.org |

| High-Temperature (HT) | -20.5(1) | at.uaacs.org | |

| c-axis (PTE) | Low-Temperature (LT) | 61.8(2) | acs.org |

| High-Temperature (HT) | 82.3(1) | acs.org |

Pressure-Induced Transformations

The response of materials to high pressure can induce significant structural changes, leading to new phases with distinct properties.

High-Pressure Studies and Phase Transition Mechanisms

While high-pressure studies have revealed pressure-induced phase transitions in related hypophosphite perovskites, specific research on this compound analogues is not extensively documented in the available literature. For context, studies on manganese-based hypophosphite perovskites, such as [FA]Mn(H₂POO)₃ and [MHy]Mn(H₂POO)₃, demonstrate that pressure can trigger multiple phase transitions. acs.orgacs.org These transformations are often associated with mechanisms like the collapse of the perovskite cages, reconstruction of hydrogen-bonding networks, and significant distortion or ordering of the organic cations. acs.orgacs.org In some materials, extreme pressure can lead to pressure-induced amorphization, a transition from a crystalline to a disordered state. ias.ac.inaps.org However, detailed mechanisms and transition pressures for this compound have yet to be reported.

Electronic Band Structure and Density of States

Understanding the electronic structure of a material is fundamental to determining its optical and electrical properties.

Computational Studies via Density Functional Theory (DFT)

Computational analysis using Density Functional Theory (DFT) has been employed to investigate the electronic band structure and density of states (DOS) of this compound hybrid perovskites. at.uaaip.org These studies provide theoretical insight into the materials' electronic properties, such as the bandgap.

For [Gua][Mg(H₂POO)₃], DFT calculations performed with the CASTEP code indicate that the material has a large, direct bandgap. at.ua The analysis of the density of states reveals that the guanidinium (Gua) cations make a significant contribution to this wide bandgap. at.uaacs.org

A similar DFT study on another this compound perovskite, [Trz][Mg(H₂POO)₃] (where Trz⁺ is the 1,2,4-triazolium cation), also shows a large bandgap. aip.org In this case, the calculated bandgap is 4.36 eV and is indirect, which differs from the experimental value of 5.82 eV derived from UV-vis absorption spectra. aip.org The partial density of states (PDOS) analysis confirms that the Trz⁺ cations are major contributors to the large bandgap in this compound as well. aip.org

Table 3: Bandgap Properties of this compound Perovskites from DFT Studies

| Compound | Bandgap Type | Calculated Bandgap (eV) | Experimental Bandgap (eV) | Reference |

|---|---|---|---|---|

| [Gua][Mg(H₂POO)₃] | Direct | Not specified | Not specified | at.uaacs.org |

| [Trz][Mg(H₂POO)₃] | Indirect | 4.36 | 5.82 | aip.org |

Contributions of Cations and Frameworks to Bandgaps

The electronic bandgap is a crucial solid-state property that determines the optical and electronic characteristics of a material. In hypophosphite-based compounds, particularly hybrid perovskites, both the cation and the framework play significant roles in defining the bandgap.

Detailed studies on hybrid this compound perovskites, such as guanidinium this compound ([Gua][Mg(H₂POO)₃]) and 1,2,4-triazolium this compound ([Trz][Mg(H₂POO)₃]), provide valuable insights into these contributions.

In the case of [Trz][Mg(H₂POO)₃], an even wider experimental bandgap of 5.82 eV has been reported. aip.org The calculated indirect bandgap for this compound is 4.36 eV. aip.org The analysis of its electronic structure indicates that the valence band maximum is mainly derived from O-2p states, with smaller contributions from N-2p, C-2p, and H-1s orbitals of the hypophosphite linker. osti.gov The conduction band minimum is primarily composed of N-2p and C-2p orbitals from the triazolium cation, as well as H-1s orbitals from the hypophosphite. osti.gov This again highlights the significant role of both the organic cation and the inorganic framework in determining the bandgap structure. osti.gov

The following table presents the calculated and experimental bandgaps for these hybrid this compound perovskites.

| Compound | Experimental Bandgap (eV) | Calculated Bandgap (eV) | Bandgap Type |

| [C(NH₂)₃][Mg(H₂POO)₃] | >5.14 | 5.14 | Direct |

| [Trz][Mg(H₂POO)₃] | 5.82 | 4.36 | Indirect |

Note: The discrepancy between experimental and calculated bandgap values is a known issue with the generalized gradient approximation (GGA) functional used in DFT calculations, which tends to underestimate bandgaps. at.ua

Advanced Materials Applications of Magnesium Hypophosphite

Flame Retardant Materials

Magnesium hypophosphite is utilized as a flame retardant, particularly in polymer systems. Its effectiveness stems from its phosphorus content, which can interfere with the combustion cycle of the material.

Mechanism of Action as a Phosphorus-Based Flame Retardant

The primary flame-retardant mechanism of this compound, like other phosphorus-based retardants, involves action in both the condensed (solid) and gas phases of a fire. frontiersin.org Upon heating, it decomposes to release phosphorus-containing species. scispace.com

In the condensed phase , these species promote the formation of a stable, insulating char layer on the polymer's surface. scispace.commdpi.com This char layer acts as a physical barrier, limiting the release of flammable volatile compounds from the polymer and shielding the underlying material from heat and oxygen. scispace.commdpi.com The process of char formation is often endothermic, meaning it absorbs heat, which further cools the material and slows down combustion. scispace.com

In the gas phase , the volatile phosphorus compounds can act as radical scavengers. They interfere with the chemical reactions of combustion, quenching the high-energy radicals (like H• and OH•) that propagate the flame. acs.org

Effect on Char Formation and Heat Release in Polymers (e.g., Polyamide 66)

In polymers such as Polyamide 66 (PA66), the incorporation of this compound promotes char formation and reduces the rate of heat release during combustion. The phosphorus compounds released upon decomposition of the this compound can react with the polymer, catalyzing dehydration and cross-linking reactions to form a carbonaceous char. scispace.commdpi.com This char layer insulates the bulk polymer from the flame, reducing the rate at which flammable gases are generated and, consequently, lowering the heat release rate. mdpi.com

Studies on dicyclohexyl this compound (MDCP) in PA66 have shown that while it contributes to flame retardancy, its thermal stability can be a limiting factor. mdpi.com The decomposition of the flame retardant at temperatures below the processing temperature of the polymer can be a challenge. mdpi.com However, the formation of magnesium nitride at high temperatures can contribute to the residual mass. mdpi.com

Comparative Studies with Other Hypophosphites in Polymer Composites

Comparative studies have been conducted to evaluate the flame-retardant efficacy of this compound against other metal hypophosphites, such as aluminum hypophosphite and zinc hypophosphite, in various polymers.

Another study comparing this compound (MgHP) and aluminum hypophosphite (AlHP) in Polyamide 6 (PA6) found a significant difference in their flame-retardant efficiency. frontiersin.org PA6 with 18 wt% AlHP achieved a V-0 rating in the UL-94 test, while composites with MgHP did not reach the V-0 rating even at a higher loading of 28 wt%. frontiersin.org

In Acrylonitrile-Butadiene-Styrene (ABS) terpolymer, aluminum hypophosphite (AP) was found to provide the best flame retardance compared to this compound (MP) and calcium hypophosphite (CP), achieving a UL-94 V-0 rating. acs.org The superior performance of aluminum hypophosphite in these studies is often attributed to its ability to form a more stable and effective char layer. mdpi.comacs.org

Table 1: Comparative Flame Retardancy of Hypophosphites in Polyamide 66

| Flame Retardant | Thermal Stability | Flame Retardant Effect in PA66 | UL-94 Rating (at optimal dosage) |

|---|---|---|---|

| Dicyclohexyl Aluminum Hypophosphite (ADCP) | Higher | Superior | V-0 (at 15 wt%) scispace.commdpi.com |

| Dicyclohexyl this compound (MDCP) | Lower | Inferior | Not specified as V-0 |

| Dicyclohexyl Zinc Hypophosphite (ZDCP) | Higher | Superior | Not specified as V-0 |

This table is based on findings from a comparative study on dicyclohexyl hypophosphite metal salts. scispace.commdpi.com

Electroless Plating Technologies

This compound plays a critical role as a reducing agent in the deposition of electroless nickel-phosphorus (Ni-P) coatings. This process is valued for its ability to produce uniform coatings on complex shapes without the need for an external electric current. electrochemsci.org

Role as a Reducing Agent in Electroless Nickel-Phosphorus (Ni-P) Deposition

In electroless nickel-phosphorus plating, hypophosphite ions (H₂PO₂⁻), supplied by a salt such as this compound, act as the chemical reducing agent. wikipedia.org This process involves an autocatalytic chemical reaction where nickel ions in the plating bath are reduced to metallic nickel on the substrate surface. ktu.lt The surface to be plated must be catalytically active for the reaction to initiate. wikipedia.org

The fundamental reactions in the electroless nickel plating process using hypophosphite are complex. The hypophosphite ion is oxidized, providing the electrons for the reduction of nickel ions to nickel metal. ktu.lt A side reaction also leads to the co-deposition of phosphorus with the nickel, forming a nickel-phosphorus alloy. ktu.lt The phosphorus content in the final coating is influenced by several factors, including the concentration of the hypophosphite in the bath. researchgate.net

Influence on Coating Properties (e.g., Microstructure, Corrosion Resistance, Hardness)

The concentration of the hypophosphite reducing agent in the electroless plating bath significantly influences the final properties of the Ni-P coating.

Microstructure and Phosphorus Content: The concentration of hypophosphite directly affects the phosphorus content of the deposited alloy. researchgate.net Generally, a higher concentration of hypophosphite can lead to a higher phosphorus content in the coating, up to a certain threshold. mdpi.com The microstructure of the Ni-P coating can range from crystalline to amorphous, depending on the phosphorus content. Coatings with higher phosphorus content tend to have a more amorphous structure. ni.ac.rs

Corrosion Resistance: The corrosion resistance of Ni-P coatings is closely tied to their phosphorus content and microstructure. Generally, coatings with a higher phosphorus content and a more amorphous structure exhibit superior corrosion resistance. researchgate.netni.ac.rs An inadequate concentration of hypophosphite can result in porous and less protective coatings with poor corrosion resistance. electrochemsci.orgresearchgate.net Conversely, an excessively high concentration can negatively impact the stability of the plating bath and the adhesion of the coating. electrochemsci.orgresearchgate.net

Hardness: The as-deposited hardness of Ni-P coatings is influenced by their phosphorus content. Heat treatment can significantly increase the hardness of the coatings. mdpi.com This hardening is due to the precipitation of hard nickel phosphide (B1233454) (Ni₃P) phases within the nickel matrix. researchgate.netmdpi.com The temperature and duration of the heat treatment are critical parameters in achieving the desired hardness. mdpi.com

Table 2: Influence of Hypophosphite Concentration on Electroless Ni-P Coating Properties

| Hypophosphite Concentration | Coating Properties |

|---|---|

| Low | Reduced bath reactivity, incompact coatings, poor corrosion resistance. electrochemsci.orgresearchgate.net |

| Optimal | Compact coatings, strong adhesion, good corrosion resistance, high bath stability. electrochemsci.org |

| Exorbitant | Lowered reduction efficiency, decreased nickel deposition efficiency, poor coating adhesion. electrochemsci.orgresearchgate.net |

This table summarizes the general effects of hypophosphite concentration on the quality of electroless Ni-P coatings.

Application in Surface Modification of Magnesium Alloys

This compound plays a role in the surface treatment of magnesium alloys, which are lightweight materials used in applications like automotive parts. However, magnesium and its alloys are highly susceptible to corrosion, particularly in environments containing chlorides. To counteract this, surface modification techniques are employed to create protective layers that enhance corrosion resistance while preserving the bulk properties of the material.

One key method is electroless plating, an autocatalytic process that deposits a metallic coating, such as nickel, onto a substrate without an external electric current. In this context, hypophosphite compounds act as the reducing agent. The process involves creating a thin film of oxides and fluorides on the magnesium alloy surface, which then act as catalytic micro-areas for the redox reaction between a metal salt (like nickel sulfate) and a hypophosphite source. This reaction results in the deposition of a uniform metal layer, such as nickel, onto the alloy's surface. This coating isolates the magnesium alloy substrate from direct contact with corrosive elements, thereby preventing galvanic corrosion. The use of hypophosphites as the reducing agent is also noted as a way to avoid the environmental pollution associated with other agents like formaldehyde. While sodium hypophosphite is commonly cited in plating bath formulations, this compound is also identified for its application in the surface treatment of these alloys.

Table 1: Example Composition of an Electroless Nickel Plating Bath This table illustrates a typical composition for a plating solution where a hypophosphite source acts as the reducing agent.

| Component | Concentration Range (g/L) | Purpose |

|---|---|---|

| Nickel Sulfate (B86663) | 20-50 | Source of nickel ions for the coating. |

| Sodium Hypophosphite | 12-24 | Reducing agent that facilitates the deposition of nickel metal. |

| Carboxylic Acids | 1-2.5 | Complexing agent and stabilizer. |

| Ammonium Fluoride | 3.5-13 | Activator for the magnesium surface. |

Agricultural and Soil Science Applications

Function as a Nutrient Supplement for Plant Growth

This compound serves as a valuable nutrient supplement in agriculture, providing plants with essential magnesium and phosphorus. Both elements are critical for a wide range of physiological and metabolic functions that support robust plant growth and development.

Magnesium is a central component of the chlorophyll (B73375) molecule, making it indispensable for photosynthesis, the process by which plants convert solar energy into chemical energy. Beyond photosynthesis, magnesium acts as a carrier for phosphorus within the plant, is essential for phosphate (B84403) metabolism, and is required for cell division and protein formation. It also activates numerous enzyme systems vital for plant respiration and other metabolic pathways.

Table 2: Roles of Magnesium and Phosphorus in Plant Physiology

| Nutrient | Key Functions | Reference |

|---|---|---|

| Magnesium (Mg) | Central atom in the chlorophyll molecule, essential for photosynthesis. | |

| Activates enzymes involved in respiration and energy metabolism. | ||

| Acts as a phosphorus carrier and is vital for phosphate metabolism. | ||

| Aids in protein synthesis and cell division. | ||

| Phosphorus (P) | Component of ATP, the main energy currency of the cell. | |

| Structural element of DNA, RNA, and phospholipids (B1166683) (cell membranes). |

Role in Soil Amendment and Conditioning

This compound is also used in agriculture as a soil amendment, particularly as an alkaline soil conditioner. The effectiveness of a phosphorus fertilizer is often linked to its ability to remain in a form that plants can absorb. A common issue with many phosphate fertilizers is their tendency to react with minerals in the soil, especially in acidic or alkaline conditions.

In many soils, soluble phosphate can precipitate with elements like calcium, iron, and aluminum, forming insoluble compounds that are unavailable to plants. Hypophosphites exhibit a distinct advantage in this regard. The salts of hypophosphorous acid, including those of calcium, iron, and aluminum, are generally soluble. This means that when this compound is applied to the soil, the hypophosphite ion is less likely to be immediately "fixed" or locked up. It remains available for plant uptake until it is gradually oxidized to phosphite (B83602) and then to ortho-phosphate, a process that is slowed by the presence of organic matter in the soil. This slow-release characteristic ensures a more sustained supply of phosphorus to the crops.

Catalysis and Organic Synthesis Intermediates

Use in General Chemical Synthesis Requiring Mild Reducing Agents

This compound is recognized as a reducing agent in various chemical processes. Hypophosphite derivatives, in general, are considered powerful reductants, more so than their phosphite counterparts. They are valued in organic synthesis for their ability to donate electrons or hydrogen atoms in redox reactions under relatively mild conditions.

The hypophosphite anion (H₂PO₂⁻) is the active component responsible for the reduction. These reagents are used in a variety of transformations, including dehalogenation reactions, where they can remove halogen atoms (like bromine) from aromatic substrates. They are also employed in other reductive processes, such as the reduction of certain functional groups. For instance, the reduction of an aromatic ketone using sodium hypophosphite has been shown to yield a mix of alcohol and alkane products. The use of hypophosphites is considered advantageous as they are produced on a large scale, are low-priced, and their byproducts are phosphorus derivatives often used as fertilizers.

Application in the Production of Specific Chemical Intermediates

Beyond its general use as a reductant, this compound serves as a chemical intermediate for the manufacture of other compounds. Its application in the production of specific chemical intermediates is a significant driver of its demand in the chemical and pharmaceutical industries.

Research indicates its use as an intermediate for the production of compounds such as isophorone (B1672270) and in the manufacture of molybdenum compounds. Furthermore, hypophosphites are utilized as precursors for the synthesis of various organophosphorus compounds. These resulting phosphorus-containing intermediates are valuable for their potential biological activities or for their properties as ligands in coordination chemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Magnesium |

| Phosphorus |

| Magnesium alloys |

| Nickel |

| Nickel sulfate |

| Sodium hypophosphite |

| Formaldehyde |

| Carboxylic acids |

| Ammonium fluoride |

| Sodium citrate |

| Chlorophyll |

| Calcium |

| Iron |

| Aluminum |

| Phosphite |

| Ortho-phosphate |

| Hypophosphorous acid |

| Hypophosphite |

| Bromine |

| Isophorone |

| Molybdenum compounds |

| Sodium |

| Alcohol |

| Alkane |

| Aromatic ketone |

Development of Novel Functional Materials

This compound is emerging as a valuable precursor and component in the creation of advanced functional materials. dangschat-toh.com Its utility extends to the synthesis of novel materials with unique physicochemical properties, particularly within the domain of hybrid organic-inorganic perovskites. at.uaaip.org Researchers are exploring its potential in developing materials for applications ranging from electronics to optics. dangschat-toh.comiucr.org

Integration into Hybrid Perovskite Frameworks for Advanced Properties

A significant area of research involves the use of this compound in a novel family of three-dimensional (3D) hybrid organic-inorganic perovskites. at.uaacs.org These materials follow the general formula [A]M(H₂POO)₃, where 'A' is a protonated amine (organic cation), 'M' is a divalent metal cation like Mg²⁺, and the hypophosphite anion (H₂POO⁻) acts as a bridging linker. at.uaacs.org The integration of the hypophosphite anion is of particular interest because it is more flexible than other linkers, which can lead to additional symmetry-breaking elements and unique structural distortions. at.uaacs.org

The synthesis of these magnesium-based hypophosphite perovskites has led to materials with notable and potentially useful properties. For instance, the compound Guanidinium (B1211019) Magnesium-Hypophosphite, [C(NH₂)₃][Mg(H₂POO)₃], exhibits a significant negative thermal expansion (NTE) along its b-axis, a property first reported in 3D hypophosphite-based perovskites. at.uaacs.org This compound undergoes a second-order irreversible phase transition around room temperature. acs.orgacs.org Another example is 1,2,4-triazolium this compound, [Trz][Mg(H₂POO)₃], which is noted for its wide bandgap. aip.org

The advanced properties of these materials stem from their unique structures. The interaction between the organic cation in the 'A' site and the inorganic framework creates unconventional tilts and shifts within the crystal lattice. at.uanih.gov In [Gua][Mg(H₂POO)₃], the guanidinium cation and the hypophosphite framework are responsible for its large, direct bandgap of approximately 5.94 eV. at.ua Similarly, in [Trz][Mg(H₂POO)₃], the triazolium cations and the inorganic framework contribute to a large indirect bandgap. aip.org These findings demonstrate that hypophosphite perovskites are a promising platform for the development of new functional materials. at.uaacs.orgacs.org

Table 1: Properties of this compound-Based Hybrid Perovskites This table is interactive. You can sort and filter the data.

| Compound Name | Formula | Crystal System (Phase) | Key Property | Value | Reference |

|---|---|---|---|---|---|